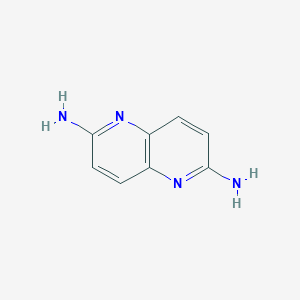
1,5-Naphthyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthyridine-2,6-diamine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a bicyclic structure consisting of two fused pyridine rings with amino groups at the 2 and 6 positions. The unique arrangement of nitrogen atoms in the ring system imparts distinct chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-2,6-diamine can be synthesized through various synthetic routes. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . Another approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with β-ketoesters to yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine-2,6-dione derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydro-naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or ruthenium catalysts is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Naphthyridine-2,6-dione derivatives.
Reduction: Tetrahydro-naphthyridine derivatives.
Substitution: N-alkyl or N-acyl substituted naphthyridine derivatives.
Applications De Recherche Scientifique
1,5-Naphthyridine-2,6-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-naphthyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit DNA gyrase, leading to disruption of DNA replication in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Another isomer with nitrogen atoms at the 1 and 8 positions.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
1,5-Naphthyridine-2,6-diamine is unique due to its specific arrangement of nitrogen atoms and amino groups, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers and related compounds .
Propriétés
Numéro CAS |
42309-17-1 |
|---|---|
Formule moléculaire |
C8H8N4 |
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
1,5-naphthyridine-2,6-diamine |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H,(H2,10,11)(H2,9,12) |
Clé InChI |
VNOOFDSHPZWKQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1N=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)


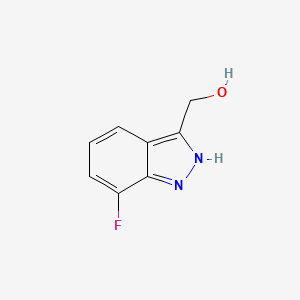
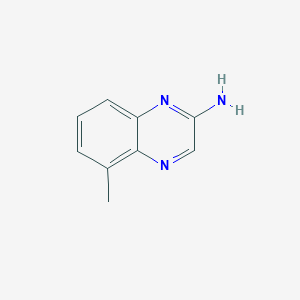
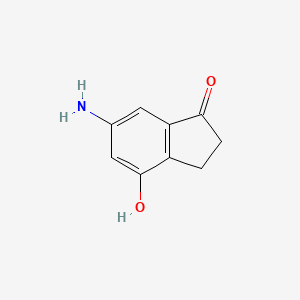
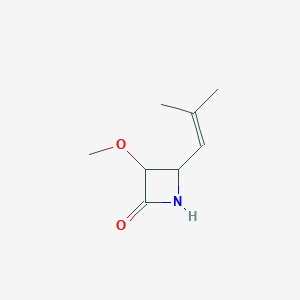
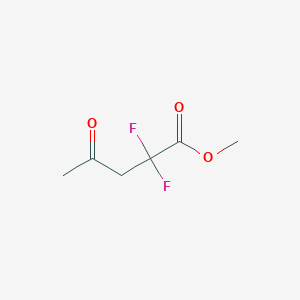
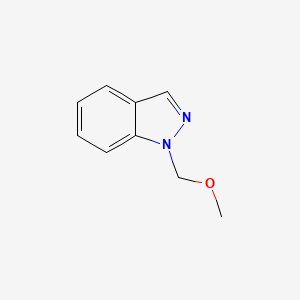
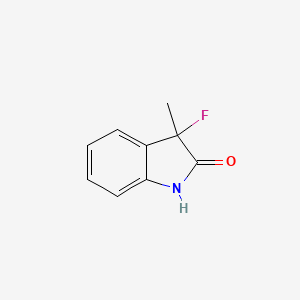
![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)

